molecular formula C11H11N B14000181 2-benzyl-1H-pyrrole CAS No. 33234-48-9

2-benzyl-1H-pyrrole

Cat. No.: B14000181
CAS No.: 33234-48-9
M. Wt: 157.21 g/mol
InChI Key: YZKAGUHQYDCQOL-UHFFFAOYSA-N
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Description

2-Benzyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. The benzyl group attached to the nitrogen atom enhances its chemical reactivity and potential applications. Pyrroles are known for their biological and pharmacological activities, making them significant in various fields of research and industry.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: N-bromosuccinimide for bromination, nitric acid for nitration.

Major Products:

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: 2-Benzylpyrrolidine.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Mechanism of Action

The mechanism of action of 2-benzyl-1H-pyrrole involves its interaction with various molecular targets:

Properties

IUPAC Name

2-benzyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-8,12H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKAGUHQYDCQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318355
Record name 2-Benzyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33234-48-9
Record name NSC329211
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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